molecular formula C₁₉H₁₄D₈Cl₂N₆ B1157333 Minozac Dihydrochloride-d8

Minozac Dihydrochloride-d8

Cat. No.: B1157333
M. Wt: 413.37
Attention: For research use only. Not for human or veterinary use.
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Description

Minozac Dihydrochloride-d8 (4-methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine-d8 dihydrochloride) is a deuterated analog of Minozac Dihydrochloride (CAS: 924909-75-1), a small-molecule inhibitor targeting neuroinflammatory pathways . The deuterated form is primarily used as an internal standard in pharmacokinetic and metabolic studies to enhance analytical precision via mass spectrometry. Minozac itself is a p38 mitogen-activated protein kinase (MAPK) inhibitor with demonstrated efficacy in reducing pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in preclinical models of Alzheimer’s disease (AD), traumatic brain injury (TBI), and epilepsy . Its design leverages a 3-amino-4-methyl-6-phenylpyridazine scaffold, optimized for blood-brain barrier (BBB) penetration and oral bioavailability . Currently, Minozac is in clinical trials, while its deuterated counterpart serves as a critical tool for mechanistic and metabolic research.

Properties

Molecular Formula

C₁₉H₁₄D₈Cl₂N₆

Molecular Weight

413.37

Synonyms

4-Methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine Dihydrochloride-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Scaffold R3 Substituent LogP CYP2D6 Substrate BBB Penetration Therapeutic Indication
Minozac 3-amino-4-methyl-6-phenylpyridazine Piperazine-pyrimidine 2.3 No High Neuroinflammation, Epilepsy
Minaprine 3-amino-4-methyl-6-phenylpyridazine Morpholine 1.9 Yes Moderate Depression (limited use)
MW01-5-042HAB 3-amino-4-methyl-6-phenylpyridazine Methyl ~2.3 Yes Moderate Experimental
HWH-2-130 Optimized pyridazine derivative Undisclosed N/A No High Neuroinflammation (preclinical)

Table 2: Efficacy in Preclinical Models

Compound Model (Dose) Key Outcome Reference
Minozac TBI mice (10 mg/kg) ↓ Pro-inflammatory cytokines, ↓ astrocyte activation
Minozac Pilocarpine-induced epilepsy ↓ Seizure propagation, ↓ neuronal injury
MW01-2-069A-SRM Aβ-induced neuroinflammation (2.5 mg/kg) Normalized cytokine levels, improved cognition
HWH-2-130 AD transgenic mice 1,000-fold higher in vitro activity vs. Minozac

Research Findings and Implications

  • Scaffold Flexibility: The 3-amino-4-methyl-6-phenylpyridazine scaffold allows diverse modifications, enabling optimization for BBB penetration, metabolic stability, and target engagement .
  • CYP2D6 Interactions: Substrate status is influenced by complex molecular interactions (e.g., basicity, molecular volume) rather than single properties like LogP. Minozac’s non-substrate status enhances its CNS applicability compared to Minaprine .
  • Therapeutic Potential: Second-generation analogs (e.g., HWH-2-130) demonstrate that scaffold optimization can dramatically improve efficacy and safety, supporting continued development for neurodegenerative diseases .

Q & A

Q. What is the primary mechanism of action of Minozac Dihydrochloride-d8 in neuroinflammatory and seizure models?

this compound attenuates proinflammatory cytokine and chemokine responses (e.g., IL-1β, TNF-α) in the hippocampus, reducing neuronal hyperexcitability and seizure susceptibility. This is demonstrated in pilocarpine-induced temporal lobe epilepsy (TLE) models, where Minozac decreases hippocampal neuronal injury and modulates seizure propagation . Researchers should measure cytokine levels (via ELISA or multiplex assays) and correlate them with behavioral seizure scores (e.g., Racine scale) and histopathological outcomes to validate this mechanism.

Q. Which preclinical models are most appropriate for studying Minozac’s anti-inflammatory effects?

Two established models are recommended:

  • Kainic acid (KA)-induced epilepsy in neonatal rats : Evaluates acute cytokine modulation and seizure susceptibility .
  • Closed-skull traumatic brain injury (TBI) with electroconvulsive shock (ECS) in mice : A "two-hit" model to assess post-TBI seizure prevention and neuroprotection . Ensure consistent dosing windows (e.g., 20–60 minutes post-injury for TBI studies) to replicate efficacy .

Q. How do researchers standardize dosing protocols for Minozac in rodent studies?

Dosing varies by model:

  • In TBI studies: 10–20 mg/kg administered intraperitoneally (IP) immediately post-injury .
  • In TLE models: 5–15 mg/kg IP pre- or post-pilocarpine administration . Pharmacokinetic studies in rodents suggest monitoring plasma half-life (~2–3 hours) and brain penetration via LC-MS/MS to optimize dosing schedules .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP2D6 substrate status between Minozac and structurally similar compounds like minaprine?

Despite similar lipophilicity (LogP ~2.3 for Minozac vs. 1.9 for minaprine), Minozac is not a CYP2D6 substrate due to differences in molecular charge distribution and volume. To investigate:

  • Synthesize analogs with modified basicity (e.g., amine group substitutions) and test CYP2D6 kinetics (KM, Vmax) using recombinant enzyme assays .
  • Perform molecular docking simulations to compare interactions with CYP2D6’s active site .

Q. What experimental strategies improve Minozac’s efficacy in multi-target therapies for neurodegenerative diseases?

In Batten disease models, combining Minozac with AAV-mediated gene therapy enhanced motor function by targeting both neuroinflammation and enzyme deficiency. Key steps:

  • Co-administer Minozac (5 mg/kg/day IP) with CNS-targeted AAV vectors (e.g., AAV2/5) in Palmitoyl Protein Thioesterase-1 (PPT1)-deficient mice.
  • Assess synergism via survival analysis, inflammatory biomarkers (e.g., GFAP for astrogliosis), and behavioral tests (e.g., rotarod) .

Q. How can structural modifications optimize Minozac’s anti-inflammatory activity?

Structure-activity relationship (SAR) studies highlight the importance of the C-6 phenyl group:

  • Replace the 6-phenyl group with methoxy substituents (e.g., 3-methoxy analog) to enhance potency in BV-2 microglial assays .
  • Use radiolabeled Minozac-d8 (deuterated form) to track metabolic stability and tissue distribution in pharmacokinetic studies .

Q. What methodologies address conflicting data on Minozac’s therapeutic window in TBI studies?

Discrepancies arise from timing of administration:

  • Effective : Dosing within 10 minutes post-TBI reduces seizure susceptibility.
  • Ineffective : Delayed administration (>20 minutes) fails to modulate acute inflammation . Mitigate this by using real-time cytokine monitoring (e.g., microdialysis) and adjusting dosing protocols based on blood-brain barrier (BBB) permeability metrics.

Methodological Considerations

Q. What controls are critical for in vivo studies using Minozac?

Include:

  • Vehicle controls : To isolate effects of the compound from solvent (e.g., DMSO/saline).
  • Positive controls : Anti-inflammatory agents (e.g., dexamethasone) or antiseizure drugs (e.g., levetiracetam) for comparative efficacy .
  • Sham-operated animals : To distinguish trauma-induced effects from procedural artifacts in TBI models .

Q. How should researchers analyze region-specific microglial activation in Minozac-treated models?

Use immunohistochemistry (IHC) for IBA-1 (microglial marker) and morphometric analysis (e.g., soma size, process length) in hippocampal subregions (CA1, CA3). Combine with RNA-seq to profile cytokine expression (e.g., IL-6, TNF-α) in laser-captured microdissected tissue .

Data Interpretation and Validation

Q. How to validate Minozac’s neuroprotective effects beyond behavioral endpoints?

Integrate multi-modal

  • Electrophysiology : Measure hippocampal long-term potentiation (LTP) deficits in TBI models.
  • Biomarkers : Quantify plasma neurofilament light (NfL) chain as a proxy for axonal injury .
  • Omics : Perform proteomics on cerebrospinal fluid (CSF) to identify inflammation-related pathways (e.g., NF-κB) .

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